Menisporopsin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

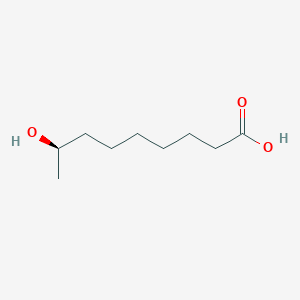

Menisporopsin A is a natural product found in Menisporopsis theobromae with data available.

Scientific Research Applications

Biosynthesis and Structural Analysis :

- Menisporopsin A is produced by the fungus Menisporopsis theobromae and is synthesized by reducing (R) and non-reducing (NR) polyketide synthases (PKSs). This process involves multiple esterification and cyclolactonization reactions (Bunnak et al., 2019).

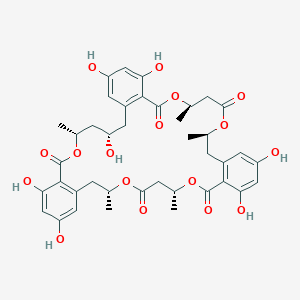

- The structure of menisporopsin A includes an unprecedented residue, 2,4-dihydroxy-6-(2,4-dihydroxy-n-pentyl)benzoic acid, determined through spectroscopic analysis and chemical transformations (Chinworrungsee et al., 2004).

Biological Activities and Applications :

- Menisporopsin A has demonstrated antimalarial and antimycobacterial activities. It showed significant effectiveness with an IC(50) value of 4.0 microg mL(-1) in antimalarial activity and an MIC value of 50 microg mL(-1) in antimycobacterial activity (Chinworrungsee et al., 2004).

- The biosynthetic origins of menisporopsin A were further clarified using sodium [1-(13)C] and [2-(13)C] acetate, indicating that its subunits are assembled by a polyketide synthase (Wattana-Amorn et al., 2013).

Structural and Functional Insights :

- Advanced studies like Small‐angle X‐ray scattering (SAXS) have been used to analyze the acyl carrier protein (ACP) and thioesterase (TE) domains from NR‐PKS involved in menisporopsin A biosynthesis. These studies provide insights into the domain organization and interactions, crucial for understanding fungal NR‐PKSs and the design of polyketide scaffolds (Bunnak et al., 2020).

properties

Molecular Formula |

C40H46O17 |

|---|---|

Molecular Weight |

798.8 g/mol |

IUPAC Name |

(4R,6S,16R,20R,30R,34R)-6,10,12,24,26,38,40-heptahydroxy-4,16,20,30,34-pentamethyl-3,15,19,29,33-pentaoxatetracyclo[34.4.0.08,13.022,27]tetraconta-1(36),8(13),9,11,22(27),23,25,37,39-nonaene-2,14,18,28,32-pentone |

InChI |

InChI=1S/C40H46O17/c1-18-6-23-11-27(42)15-30(45)35(23)38(50)55-20(3)8-26(41)13-25-14-29(44)17-32(47)37(25)40(52)57-22(5)10-34(49)54-19(2)7-24-12-28(43)16-31(46)36(24)39(51)56-21(4)9-33(48)53-18/h11-12,14-22,26,41-47H,6-10,13H2,1-5H3/t18-,19-,20-,21-,22-,26-/m1/s1 |

InChI Key |

MZOGTSLLZCHVTJ-ACLVMWMJSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H](CC2=C(C(=CC(=C2)O)O)C(=O)O[C@@H](CC(=O)O[C@@H](CC3=C(C(=CC(=C3)O)O)C(=O)O[C@@H](CC(=O)O[C@@H](CC4=C(C(=CC(=C4)O)O)C(=O)O1)C)C)C)C)O |

Canonical SMILES |

CC1CC(CC2=C(C(=CC(=C2)O)O)C(=O)OC(CC(=O)OC(CC3=C(C(=CC(=C3)O)O)C(=O)OC(CC(=O)OC(CC4=C(C(=CC(=C4)O)O)C(=O)O1)C)C)C)C)O |

synonyms |

menisporopsin A |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-methoxy-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylbenzamide](/img/structure/B1239018.png)

![N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]-2-(4-methoxyphenoxy)acetamide](/img/structure/B1239037.png)

![(Z)-1-(1-methyl-5-nitroimidazol-2-yl)-N-[4-[(Z)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B1239038.png)